molecular formula C12H12BrN3O B213681 4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide

4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide

Katalognummer B213681
Molekulargewicht: 294.15 g/mol
InChI-Schlüssel: VMZHPXZYGYMLGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide, also known as BRD-9424, is a chemical compound that has gained significant interest in the scientific community due to its potential use as a tool compound for studying epigenetic regulation.

Wirkmechanismus

4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide selectively binds to the catalytic domain of KAT6A, inhibiting its activity and preventing the acetylation of histone proteins. This leads to changes in gene expression and can impact various biological processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-proliferative effects on cancer cells, indicating its potential as a cancer therapeutic. Additionally, this compound has been shown to impact the differentiation of stem cells, suggesting a potential role in regenerative medicine. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Vorteile Und Einschränkungen Für Laborexperimente

One major advantage of 4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide is its high selectivity for KAT6A, allowing for specific inhibition of this enzyme without impacting other lysine acetyltransferases. Additionally, the synthesis of this compound has been optimized to produce high yields and purity, making it a valuable tool for scientific research. However, one limitation of this compound is its potential off-target effects, which may impact the interpretation of experimental results.

Zukünftige Richtungen

There are several potential future directions for research involving 4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide. One area of interest is the development of analogs with improved potency and selectivity for KAT6A. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent. Finally, this compound could be used in combination with other epigenetic modifiers to explore the complex interplay between epigenetic regulation and gene expression.
In conclusion, this compound, or this compound, is a valuable tool compound for studying epigenetic regulation and the role of KAT6A in various biological processes. Its high selectivity and optimized synthesis make it a valuable tool for scientific research, with potential applications in cancer therapeutics and regenerative medicine. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent.

Synthesemethoden

The synthesis of 4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide involves the reaction of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with N-phenylhydroxylamine in the presence of a coupling reagent. The resulting product is then treated with thionyl chloride to form the final compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a valuable tool for scientific research.

Wissenschaftliche Forschungsanwendungen

4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide has been shown to selectively inhibit the activity of the lysine acetyltransferase KAT6A, which plays a role in the regulation of gene expression. This makes this compound a valuable tool for studying epigenetic regulation and the role of KAT6A in various biological processes. Additionally, this compound has been used in high-throughput screening assays to identify potential drug candidates for the treatment of cancer and other diseases.

Eigenschaften

Molekularformel

C12H12BrN3O

Molekulargewicht

294.15 g/mol

IUPAC-Name

4-bromo-1,5-dimethyl-N-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C12H12BrN3O/c1-8-10(13)11(15-16(8)2)12(17)14-9-6-4-3-5-7-9/h3-7H,1-2H3,(H,14,17)

InChI-Schlüssel

VMZHPXZYGYMLGY-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C(=O)NC2=CC=CC=C2)Br

Kanonische SMILES

CC1=C(C(=NN1C)C(=O)NC2=CC=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.